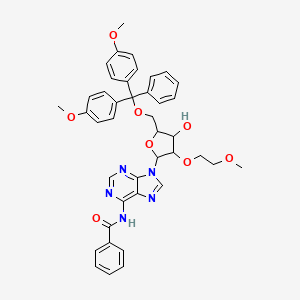
N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine is a useful research compound. Its molecular formula is C41H41N5O8 and its molecular weight is 731.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
N-benzoyl-5'-O-DMTr-2'-O-(2-methoxyethyl)-adenosine is a modified adenosine analog that shows significant promise in various biological activities. This compound is characterized by its unique structural modifications, which enhance its interaction with biological targets and improve its therapeutic potential.
Chemical Structure
The compound features:
- Adenosine Backbone : The core structure of adenosine is preserved.
- Benzoyl Group : Enhances lipophilicity and possibly bioavailability.
- DMTr Group : A dimethoxytrityl protecting group that stabilizes the molecule during synthesis and storage.
- 2-Methoxyethyl Modification : This modification increases resistance to nucleases, enhancing the stability of the compound in biological systems.
Biological Activities
This compound exhibits a wide range of biological activities, which can be categorized as follows:
1. Vasodilation
Adenosine analogs are known for their ability to act as smooth muscle vasodilators. This compound has shown efficacy in promoting vasodilation, which is beneficial in conditions such as hypertension and ischemia .
2. Antiviral Activity
Research indicates that this compound has antiviral properties against several viruses, including:
- HIV
- Influenza
- Dengue Virus
These effects are likely mediated through modulation of cellular pathways involved in viral replication .
3. Anticancer Properties
Studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms involve:
- Activation of caspases
- Inhibition of cell cycle progression
This activity has been observed in various cancer cell lines, indicating potential for therapeutic application in oncology .
4. Immunomodulation
The compound also influences immune responses, potentially acting through pathways such as JAK/STAT signaling and NF-κB activation. These interactions may enhance the body's ability to respond to infections and tumors .
Table 1: Summary of Biological Activities
Case Studies
- Vasodilation Study : In vitro studies demonstrated that this compound significantly increased vasodilation in isolated rat aorta tissues, suggesting potential applications in cardiovascular therapies.
- Antiviral Efficacy : A study evaluating the antiviral effects against HIV showed that the compound inhibited viral replication by interfering with reverse transcriptase activity. This positions it as a candidate for further development as an antiviral agent.
- Cancer Cell Apoptosis : In a recent investigation using Hep3B hepatocellular carcinoma cells, treatment with this compound resulted in a marked increase in apoptotic markers, confirming its potential as an anticancer therapeutic .
Propiedades
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(47)33(54-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)24-53-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMXGNDTKPSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














